molecular formula C16H9BrS B13995860 5-Bromobenzo[b]naphtho[2,1-d]thiophene

5-Bromobenzo[b]naphtho[2,1-d]thiophene

Cat. No.: B13995860
M. Wt: 313.2 g/mol
InChI Key: MBEIUMZROARQFG-UHFFFAOYSA-N
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Description

5-Bromobenzo[b]naphtho[2,1-d]thiophene is an organic compound with the molecular formula C16H9BrS. It is a brominated derivative of benzo[b]naphtho[2,1-d]thiophene, which is a polycyclic aromatic compound containing a thiophene ring fused with a naphthalene ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromobenzo[b]naphtho[2,1-d]thiophene typically involves the bromination of benzo[b]naphtho[2,1-d]thiophene. One common method is the electrophilic aromatic substitution reaction, where benzo[b]naphtho[2,1-d]thiophene is treated with bromine in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time .

Chemical Reactions Analysis

Types of Reactions

5-Bromobenzo[b]naphtho[2,1-d]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromobenzo[b]naphtho[2,1-d]thiophene has several scientific research applications:

    Organic Electronics: Used as a building block for organic semiconductors and conductive polymers.

    Materials Science: Employed in the synthesis of advanced materials with unique electronic and optical properties.

    Medicinal Chemistry: Investigated for potential use in drug discovery and development due to its structural similarity to biologically active compounds.

Mechanism of Action

The mechanism of action of 5-Bromobenzo[b]naphtho[2,1-d]thiophene depends on its specific application. In organic electronics, its role as a semiconductor involves the movement of charge carriers through its conjugated π-system. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromobenzo[b]naphtho[2,1-d]thiophene is unique due to the presence of the bromine atom, which enhances its reactivity and allows for further functionalization through substitution reactions. This makes it a versatile intermediate for the synthesis of a wide range of derivatives with tailored properties for specific applications .

Properties

Molecular Formula

C16H9BrS

Molecular Weight

313.2 g/mol

IUPAC Name

5-bromonaphtho[1,2-b][1]benzothiole

InChI

InChI=1S/C16H9BrS/c17-14-9-13-11-6-3-4-8-15(11)18-16(13)12-7-2-1-5-10(12)14/h1-9H

InChI Key

MBEIUMZROARQFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C2SC4=CC=CC=C43)Br

Origin of Product

United States

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